![molecular formula C7H3Cl2NO3 B1349748 5-Chloro-2-nitrobenzoyl chloride CAS No. 41994-44-9](/img/structure/B1349748.png)
5-Chloro-2-nitrobenzoyl chloride
Overview
Description
5-Chloro-2-nitrobenzoyl chloride, also known as 2-chloro-5-nitrobenzoyl chloride, is a chemical compound with the molecular formula C7H3Cl2NO3 . It has a molecular weight of 220.01 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-nitrobenzoyl chloride consists of a benzene ring substituted with a chlorine atom, a nitro group, and a benzoyl chloride group . The InChI key for this compound is OGLKKYALUKXVPQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5-Chloro-2-nitrobenzoyl chloride is a powder to crystal substance that can range in color from white to orange to green . It has a melting point of 58-60°C and a boiling point of 157-158°C at 11mm . The density is predicted to be 1.575±0.06 g/cm3 .
Scientific Research Applications
Facilitating Complex Synthesis
5-Chloro-2-nitrobenzoyl chloride has been instrumental in the synthesis of diverse organic compounds. For instance, it has enabled the facile synthesis of derivatives such as 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, showcasing its utility in organic synthesis and the development of compounds with potential biological activities (Havaldar, Bhise, & Burudkar, 2004). Similarly, its role as a building block in the synthesis of various heterocyclic scaffolds emphasizes its versatility and importance in heterocyclic chemistry (Křupková, Funk, Soural, & Hlaváč, 2013).
Advancing Crystallographic Studies
Research has also explored the crystal structure and spectroscopic studies of compounds derived from 5-Chloro-2-nitrobenzoyl chloride. For example, the study of hydrogen-bonded framework structures in certain compounds highlights the chemical's contribution to understanding molecular interactions and structural chemistry (Vasconcelos et al., 2006).
Cytotoxic Property Evaluation
The cytotoxic properties of compounds synthesized from 5-Chloro-2-nitrobenzoyl chloride have been evaluated, suggesting its potential in developing chemotherapeutic agents. A study on a silver(I) complex showed high cytotoxic property to both normal and carcinoma cells, indicating the compound's relevance in medical and pharmaceutical research (Wang & Shi, 2011).
Safety and Hazards
5-Chloro-2-nitrobenzoyl chloride is sensitive to moisture . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation . Personal protective equipment/face protection should be worn, and contact with skin, eyes, and clothing should be avoided .
Mechanism of Action
Target of Action
It is known that benzoyl chloride derivatives, such as 5-chloro-2-nitrobenzoyl chloride, are often used as building blocks in proteomics research
Mode of Action
As a benzoyl chloride derivative, it likely acts as an acylating agent, reacting with nucleophilic sites on its target molecules . The nitro group and the chlorine atom on the benzene ring may also play roles in its reactivity, potentially influencing the compound’s interactions with its targets.
Pharmacokinetics
For instance, its molecular weight (220.01 g/mol) and LogP value (3.15040) suggest that it may have reasonable bioavailability . Its boiling point (157-158°C at 11 mmHg) and melting point (58-60°C) indicate its stability under physiological conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-nitrobenzoyl chloride. For instance, its reactivity may be influenced by pH, temperature, and the presence of other reactive species . Additionally, it should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
5-chloro-2-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYCUXFKGUOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369086 | |
Record name | 5-chloro-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitrobenzoyl chloride | |
CAS RN |
41994-44-9 | |
Record name | 5-chloro-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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